N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl
Description
Significance of 1,4-Diazepane Scaffolds as Versatile Building Blocks in Organic Chemistry
The 1,4-diazepane motif is a seven-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. openpharmaceuticalsciencesjournal.comnih.gov This versatility has led to the discovery of 1,4-diazepane derivatives with a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. jocpr.comnih.govnih.gov
The inherent flexibility of the seven-membered ring, combined with the presence of two nitrogen atoms that can be functionalized, allows for the creation of diverse libraries of compounds with distinct three-dimensional shapes and chemical properties. researchgate.net This structural diversity is crucial for exploring the chemical space around a biological target to identify potent and selective drug candidates. For instance, derivatives of 1,4-diazepanes have been investigated as factor Xa inhibitors for antithrombotic applications and as ligands for G protein-coupled receptors (GPCRs). jocpr.com
The synthesis of these scaffolds often involves multi-step sequences, and the development of efficient synthetic routes to functionalized 1,4-diazepanes is an active area of research. nih.gov The ability to introduce various substituents onto the diazepane ring is key to tuning the pharmacological profile of the resulting molecules.
Strategic Importance of Hydroxymethyl Functionality in Heterocyclic Synthesis and Derivatization
The hydroxymethyl group (-CH₂OH) is a primary alcohol functionality that plays a crucial strategic role in the synthesis and derivatization of heterocyclic compounds. Its presence in a molecule like N-Boc-3-(hydroxymethyl)-1,4-diazepane hydrochloride offers several advantages.
Firstly, the hydroxyl group can increase the hydrophilicity of a molecule, which can be beneficial for improving its pharmacokinetic properties. nih.gov It can also participate in hydrogen bonding interactions with biological receptors, acting as a pharmacophore to enhance binding affinity and specificity. nih.gov
Secondly, the hydroxymethyl group is a versatile synthetic handle that can be readily converted into a wide range of other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, which can then be used in various carbon-carbon bond-forming reactions or amide couplings. It can also be converted to a leaving group (e.g., a tosylate or a halide) to allow for nucleophilic substitution reactions, or it can be used in etherification reactions. This versatility allows for the late-stage functionalization of complex molecules, a strategy that is highly valuable in drug discovery programs for the rapid generation of analogs with diverse properties. nih.gov
Role of tert-Butoxycarbonyl (Boc) Protection in Nitrogen-Containing Heterocycles Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, including the synthesis of nitrogen-containing heterocycles. nih.govnih.gov Its popularity stems from a combination of factors that make it a highly strategic and versatile tool for chemists.
The Boc group is generally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. nih.gov This stability allows for chemical modifications to be carried out on other parts of the molecule without affecting the protected amine.
Crucially, the Boc group is acid-labile, meaning it can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govnih.govresearchgate.net This deprotection strategy is orthogonal to many other common protecting groups, such as the Fmoc group (which is base-labile) and the Cbz group (which is removed by hydrogenolysis). This orthogonality is a cornerstone of modern multi-step synthesis, as it allows for the selective deprotection of different functional groups at various stages of a synthetic sequence. nih.gov
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov In the context of N-Boc-3-(hydroxymethyl)-1,4-diazepane, the Boc group temporarily deactivates one of the nitrogen atoms of the diazepane ring, allowing for selective reactions to occur at the other nitrogen or at the hydroxymethyl group.
| Property of Boc Group | Reagents/Conditions for Cleavage | Orthogonality |
| Acid-labile | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups |
| Stable to Base | Stable | Allows for reactions under basic conditions without deprotection |
| Stable to Nucleophiles | Stable | Tolerates a wide range of nucleophilic reagents |
| Stable to Reduction | Stable to catalytic hydrogenation | Orthogonal to protecting groups removed by reduction |
Overview of Academic Research Trajectories for N-Boc-3-(Hydroxymethyl)-1,4-diazepane Hydrochloride
While direct and extensive academic literature specifically detailing the synthesis and applications of N-Boc-3-(hydroxymethyl)-1,4-diazepane hydrochloride is not widespread, its utility can be inferred from research on closely related analogs and the general synthetic strategies employed for functionalized 1,4-diazepanes. The structure of this compound suggests its primary role as a chiral or achiral building block for the synthesis of more complex molecules with potential therapeutic value.
Research in this area often focuses on the elaboration of the 1,4-diazepane scaffold to create ligands for various biological targets. For example, studies have described the synthesis of substituted 3-(1,4-diazepanyl)methyl-phenyl-sulfonamides as potential 5-HT₆ antagonists for the treatment of cognitive disorders. jocpr.com In such syntheses, a functionalized diazepane, often with a protecting group like Boc, is a key starting material. The hydroxymethyl group on a compound like N-Boc-3-(hydroxymethyl)-1,4-diazepane hydrochloride would serve as a convenient point of attachment for other molecular fragments or for further modification to modulate the biological activity and pharmacokinetic properties of the final compound.
The general trajectory for the use of such a building block would involve:
Selective functionalization: Utilizing the free secondary amine of the diazepane ring or the hydroxymethyl group for coupling with other synthetic intermediates.
Deprotection: Removal of the Boc group to reveal the second amine functionality.
Further derivatization: Modification of the newly deprotected amine to complete the synthesis of the target molecule.
The hydrochloride salt form of the compound ensures its stability and ease of handling during these synthetic transformations. The presence of the hydroxymethyl group provides a handle for creating a diverse range of derivatives, making it a valuable tool for medicinal chemists exploring the structure-activity relationships of 1,4-diazepane-based compounds.
| Feature of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl | Synthetic Utility | Potential Application |
| 1,4-Diazepane Core | Privileged scaffold for drug discovery | CNS agents, enzyme inhibitors |
| Hydroxymethyl Group | Versatile handle for derivatization | Introduction of pharmacophoric groups, linker for complex molecules |
| Boc Protecting Group | Allows for selective and sequential reactions | Multi-step synthesis of complex drug candidates |
| Hydrochloride Salt | Stable, easy to handle solid | Facilitates storage and use in synthesis |
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-7-9(13)8-14;/h9,12,14H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPIHFCMTNJOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCC1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Boc 3 Hydroxymethyl 1,4 Diazepane Hydrochloride and Its Analogues
Strategies for 1,4-Diazepane Ring System Construction
The formation of the seven-membered 1,4-diazepane ring is a synthetic challenge that has been addressed through various innovative strategies. These methods range from classical intramolecular cyclizations to modern catalytic reactions, each offering distinct advantages in terms of efficiency, substrate scope, and atom economy.
Intramolecular Cyclization Reactions (e.g., Mitsunobu, Reductive Cyclization)
Intramolecular cyclization is a cornerstone for the synthesis of cyclic systems, including 1,4-diazepanes. This approach involves the formation of a bond between two reactive centers within a single acyclic precursor to close the ring.
The Mitsunobu reaction is a powerful tool for dehydrative coupling, converting primary or secondary alcohols into various functional groups, including amines, with a clean inversion of stereochemistry. researchgate.netwikipedia.orgorganic-chemistry.org This reaction typically employs a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction activates the alcohol, allowing it to be displaced by a nucleophile in an Sₙ2 fashion. wikipedia.org In the context of 1,4-diazepane synthesis, an intramolecular Mitsunobu reaction can be used to form the second C-N bond of the diazepine (B8756704) ring. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho-kinase inhibitor, was achieved via an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol precursor. researchgate.net This highlights the reaction's utility in constructing chiral diazepane cores. researchgate.net
Reductive cyclization , often a form of reductive amination, provides another direct route to the diazepane ring. This method typically involves the cyclization of a precursor containing both an amine and a carbonyl group (or a group that can be reduced to an amine, like a nitro or azide (B81097) group). An enzymatic intramolecular asymmetric reductive amination has been successfully developed for synthesizing chiral 1,4-diazepanes, demonstrating high enantioselectivity using imine reductases (IREDs). researchgate.net
Table 1: Comparison of Intramolecular Cyclization Methods for 1,4-Diazepane Synthesis
| Method | Key Reagents | Key Features | Relevant Findings | Citations |
|---|---|---|---|---|
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | Inversion of stereochemistry at the alcohol center; mild conditions. | Used to synthesize chiral (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate via Fukuyama-Mitsunobu cyclization. researchgate.net | researchgate.netwikipedia.orgorganic-chemistry.orgnih.gov |
| Reductive Cyclization | Reducing agents (e.g., NaBH₄), Catalysts (e.g., IREDs) | Forms C-N bond via reduction of an imine or related functional group. | Enzymatic methods provide high enantioselectivity for chiral diazepanes. researchgate.net | researchgate.net |
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for constructing unsaturated rings, including nitrogen-containing heterocycles. wikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum, to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and releasing a volatile byproduct like ethylene. wikipedia.orgdrughunter.com
The application of RCM is particularly advantageous due to its high functional group tolerance and its ability to form medium and large rings (5-30 atoms) that are often difficult to access via other methods. wikipedia.orgdrughunter.com For the synthesis of diazepane analogues, a precursor containing two terminal alkene moieties is subjected to an RCM catalyst. For example, the synthesis of a trihydroxyazepane was achieved by first performing N-allylation on a precursor to introduce a second alkene, followed by a smooth RCM reaction to form the seven-membered ring. rsc.org While direct RCM to form 1,4-diazepanes can be challenging, the method has been successfully applied to create related azepane and oxazepane structures, demonstrating its potential. rsc.orgmdpi.com The choice of catalyst, solvent, and reaction concentration is critical to favor the intramolecular RCM pathway over competing intermolecular polymerization. drughunter.com
Table 2: Key Catalysts and Features of RCM for Heterocycle Synthesis | Catalyst | Generation/Type | Common Applications & Features | Citations | | :--- | :--- | :--- | :--- | | Grubbs Catalyst | 1st & 2nd Generation | Widely used for various RCM reactions; 2nd generation shows higher activity and better functional group tolerance. | Employed in the synthesis of diverse heterocycles and complex macrocycles. drughunter.com | wikipedia.orgdrughunter.com | | Hoveyda-Grubbs Catalyst | 2nd Generation | Features a chelating isopropoxybenzylidene ligand, offering increased stability and recovery. | Used to synthesize dihydropyrone rings in excellent yield. mdpi.com | mdpi.com | | Zhan Catalysts | 1B Type | Optimized for specific transformations, sometimes offering superior performance in challenging macrocyclizations. | Provided the best results in a large-scale synthesis of glecaprevir. drughunter.com | drughunter.com |
Multicomponent Reactions (MCRs) Incorporating Diazepane Moieties
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates atoms from all starting materials. organic-chemistry.orgfrontiersin.orgnih.gov This approach offers significant advantages, including high atom economy, reduced reaction steps, and the rapid generation of molecular diversity. nih.govrsc.org
Several MCR strategies have been developed for the synthesis of 1,4-diazepane and related fused systems. A notable example is a domino process that uses simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.orgresearchgate.net The key step in this process is the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to construct the 1,4-diazepane ring. acs.org Another innovative MCR involves a formal [n+2] cyclization, uniting 1,2-, 1,3-, or 1,4-diamine derivatives with electron-deficient allenes to produce 1,4-diazo heterocycles, including 1,4-diazepanes, in a single step under mild conditions. researchgate.net These MCRs provide a powerful and convergent route to complex diazepine scaffolds from readily available precursors. researchgate.netacs.org
Table 3: Examples of Multicomponent Reactions for Diazepane Synthesis
| MCR Type | Reactants | Key Intermediate/Process | Product Type | Citations |
|---|---|---|---|---|
| Domino Process | 1,2-Diamines, Alkyl 3-oxohex-5-enoates | In-situ generation of an aza-Nazarov reagent followed by aza-Michael cyclization. | Substituted 1,4-diazepanes and benzo[b] researchgate.netacs.orgdiazepines. acs.org | acs.orgresearchgate.net |
| Formal [n+2] Cyclization | Diamine derivatives, Electron-deficient allenes | Amphoteric diamination strategy. | Saturated 1,4-diazo heterocycles (piperazines, 1,4-diazepanes, etc.). researchgate.net | researchgate.net |
| Indole-fused MCR | Indole, Formaldehyde, Amino hydrochloride | Rapid assembly followed by cyclization. | Indole-fused oxadiazepines. rsc.org | rsc.org |
Ring Expansion Methodologies
Ring expansion reactions provide an alternative pathway to seven-membered rings from more readily available smaller ring systems. researchgate.netnih.gov This strategy can involve various mechanisms, including rearrangements or ring-opening/ring-closing cascades.
One such approach involves the synthesis of 1,4-benzodiazepine (B1214927) derivatives through the ring opening of a fused four-membered azetidine (B1206935) ring. mdpi.comnih.gov In this method, an intramolecular C-N cross-coupling reaction first forms an azetidine-fused 1,4-diazepine derivative. mdpi.com Subsequent treatment of this intermediate can trigger the opening of the strained azetidine ring, expanding it to form a functionalized 1,4-benzodiazepine core. mdpi.comnih.gov Another reported method describes the rearrangement of 3-aminoquinoline-2,4-diones under basic conditions to furnish 1,4-benzodiazepine-2,5-diones, demonstrating a novel molecular rearrangement that expands the heterocyclic system. researchgate.net
Table 4: Ring Expansion Strategies for Diazepine Synthesis
| Starting Ring System | Reaction Type | Key Transformation | Resulting Product | Citations |
|---|---|---|---|---|
| Azetidine | Ring-opening cascade | N-methylation or reaction with methyl chloroformate opens the fused azetidine ring. | Functionalized 1,4-benzodiazepine derivatives. mdpi.com | mdpi.comnih.gov |
| Quinoline-2,4-dione | Base-promoted rearrangement | Molecular rearrangement of the 3-aminoquinoline-2,4-dione scaffold. | 1,4-Benzodiazepine-2,5-diones. researchgate.net | researchgate.net |
| Pyrimidine | Nucleophilic addition/rearrangement | Reaction of acyl-substituted pyrimidines with various nucleophiles. | 1,3-Diazepine derivatives. nih.gov | nih.gov |
Stereoselective and Asymmetric Synthesis of Chiral Diazepane Scaffolds
The biological activity of diazepane-containing molecules is often highly dependent on their stereochemistry. Therefore, developing methods for the stereoselective and asymmetric synthesis of chiral diazepane scaffolds is of paramount importance.
Chiral Pool Synthesis Utilizing Defined Precursors
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. nih.gov This approach transfers the inherent chirality of the starting material to the final target molecule, avoiding the need for asymmetric catalysis or chiral resolution.
The synthesis of chiral 1,4-diazepanes has been effectively achieved using this methodology. nih.gov For example, enantiomerically pure amino acids serve as excellent precursors for synthesizing 1,4-diazepanes with various substituents at the 1, 2, and 4-positions. nih.gov In one reported strategy, the synthesis starts with a natural amino acid, and the seven-membered diazepane ring is formed via a key intramolecular EDC coupling step. nih.gov Similarly, chiral 1,4-diazepanes have been constructed starting from commercially available (S)- or (R)-2-aminopropan-1-ol, where the chirality is set from the beginning of the synthetic sequence. researchgate.net This method provides reliable access to optically active diazepane scaffolds, which are crucial for structure-activity relationship studies in drug discovery. nih.gov
Table 5: Chiral Pool Synthesis of 1,4-Diazepanes
| Chiral Precursor | Key Cyclization Step | Product Features | Research Findings | Citations |
|---|---|---|---|---|
| Enantiopure amino acids | Intramolecular EDC coupling | Various substituents at positions 1, 2, and 4; stereochemistry at C-2 is retained from the starting amino acid. | Led to the discovery of potent and selective σ1 receptor ligands with cognition-enhancing effects. nih.gov | nih.gov |
| (S)- or (R)-2-aminopropan-1-ol | Intramolecular Fukuyama-Mitsunobu cyclization | Chiral 3-methyl-1,4-diazepane core. | Established a practical, multikilogram scale synthesis of a key intermediate for a Rho-kinase inhibitor. researchgate.net | researchgate.net |
Asymmetric Catalysis for Enantioselective Transformations (e.g., Hydroamination, Allylic Alkylation)
Asymmetric catalysis is fundamental to establishing chirality in diazepane rings. Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a significant method for creating stereodefined diazepanes, especially those with all-carbon quaternary stereocenters. nih.gov Research has demonstrated that the palladium-catalyzed decarboxylative AAA of 1,4-diazepan-5-ones can produce enantioenriched gem-disubstituted diazepanones with yields often exceeding 99% and enantiomeric excesses (ee) up to 95%. nih.govnih.gov The success of this transformation is highly dependent on the choice of ligand and solvent; for instance, the use of the (S)-(CF₃)₃-t-BuPHOX ligand in a nonpolar solvent like methylcyclohexane (B89554) has proven crucial for achieving high enantioselectivity. nih.gov
Another powerful strategy is asymmetric hydroamination. Imine reductase-catalyzed intramolecular reductive amination has been successfully developed for synthesizing chiral 1,4-diazepanes. acs.org This enzymatic approach offers high enantioselectivity, with studies identifying complementary imine reductases (IREDs) capable of producing both (R)- and (S)-enantiomers of substituted 1,4-diazepanes in high enantiomeric excess (93% to >99% ee). acs.org This method underscores the potential of combining enzymatic processes with traditional synthesis to construct complex chiral molecules. acs.org
Further expanding the toolkit, multicatalyst systems combining chiral N-heterocyclic carbenes (NHCs) and iridium complexes have been used for formal [4+3] annulation reactions to access optically pure 1,4-benzodiazepinones, demonstrating the versatility of asymmetric catalysis in building the core diazepine structure. dicp.ac.cn
| Catalytic Method | Substrate Type | Catalyst/Ligand System | Key Findings | Yield | Enantiomeric Excess (ee) | Reference |
| Pd-Catalyzed AAA | 1,4-Diazepan-5-ones | Palladium / (S)-(CF₃)₃-t-BuPHOX | Crucial role of nonpolar solvent (methylcyclohexane) for high ee. | Up to >99% | Up to 95% | nih.gov, nih.gov |
| Biocatalytic Reductive Amination | Aminoketones | Imine Reductases (IREDs) | Enantiocomplementary enzymes provide access to both R and S isomers. | - | 93% to >99% | acs.org |
| NHC/Ir Dual Catalysis | Anthranilaldehydes / Vinyl aziridines | Chiral NHC / Chiral Ir-complex / Urea | Robust formal [4+3] annulation for optically pure 1,4-benzodiazepinones. | 63% | 97% | dicp.ac.cn |
Biocatalytic Approaches for Chiral Alcohol Synthesis
The synthesis of the chiral hydroxymethyl group on the diazepane scaffold is well-suited to biocatalytic methods, which are renowned for their high selectivity under mild conditions. mdpi.com The asymmetric bioreduction of a precursor ketone or aldehyde at the C3-position of the diazepane ring is the most direct strategy for installing a chiral alcohol. magtech.com.cn
A wide range of biocatalysts, including microbial whole cells, purified enzymes (like alcohol dehydrogenases), and genetically engineered organisms, can be employed for this purpose. magtech.com.cn For example, alcohol dehydrogenases (ADHs) are used in one-pot reactions to produce chiral alcohols within heterocyclic structures. acs.org These enzymatic reductions often exhibit high enantioselectivity and can be integrated into multi-enzyme cascades to build complex molecules from simple precursors. acs.org
The choice of biocatalyst and reaction conditions is critical. Ketoreductases (KREDs) are particularly effective, often requiring a cofactor like NADPH, which can be regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase. mdpi.com This approach has been used to produce chiral alcohols with high yields (e.g., 82%) and excellent enantiomeric purity (>99.5% ee). mdpi.com Even simple systems, such as plant fragments from carrots (Daucus carota), have been shown to reduce heteroaryl ketones to their corresponding chiral alcohols, demonstrating the breadth of available biocatalytic tools. tandfonline.com
| Biocatalytic Method | Enzyme/Organism Type | Precursor Type | Key Features | Yield | Enantiomeric Excess (ee) | Reference |
| Enzymatic Reduction | Ketoreductase (KRED) with cofactor regeneration | Ketoester | Produces enantiomerically pure hydroxy acids after saponification. | 82% | >99.5% | mdpi.com |
| Whole-Cell Bioreduction | Pichia methanolica | Ketoesters / Ketonitriles | Effective for producing chiral hydroxy esters and nitriles. | 80-90% | >95% | mdpi.com |
| Plant-Based Bioreduction | Daucus carota (carrot root) | Heteroaryl ketones | Simple, water-based system; follows Prelog's rule for S-alcohols. | Variable | - | tandfonline.com |
| Multi-Enzyme Cascade | Alcohol Dehydrogenase (ADH) / Cyclase (CYC) | Acyclic precursors | One-pot synthesis of chiral saturated oxygen heterocycles. | - | - | acs.org |
Protecting Group Chemistry in the Synthesis of N-Boc-3-(Hydroxymethyl)-1,4-diazepane Hydrochloride
The synthesis of a multifunctional molecule like N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl, which contains two distinct nitrogen atoms and a hydroxyl group, relies heavily on a well-designed protecting group strategy. This ensures that reactions occur at the desired locations without unwanted side reactions.
Regioselective Introduction of the tert-Butoxycarbonyl (Boc) Group
The regioselective protection of one of the two nitrogen atoms in the 1,4-diazepane ring is a critical step. A common and efficient method involves the in situ generation of a diamine monohydrochloride salt using a reagent like trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂). redalyc.org The protonated amine is deactivated towards the protecting agent, di-tert-butyl dicarbonate (B1257347) (Boc₂O), allowing the free amine to react selectively. This "one-pot" procedure provides the mono-Boc protected diamine in high purity (93% to >99%). redalyc.org This strategy is broadly applicable to a range of aliphatic diamines. redalyc.org
Alternative strategies incorporate the Boc-protected moiety from the start. For example, syntheses can begin with N-Boc-protected cyclic amino acids, which are then elaborated to form the desired diazepane ring. beilstein-journals.org This approach ensures the Boc group is positioned correctly from an early stage in the synthetic sequence.
Selective Deprotection Strategies for Boc and Other Protecting Groups (e.g., Acidic Hydrolysis)
The removal of the Boc group is typically achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. beilstein-journals.orgnih.gov For instance, treating a Boc-protected compound with TFA in a solvent like dichloromethane (B109758) effectively cleaves the protecting group. beilstein-journals.org The final step in the synthesis of this compound involves the formation of the hydrochloride salt, which can be accomplished by introducing aqueous HCl. nih.gov Care must be taken, as harsh acidic conditions can lead to the removal of other acid-labile protecting groups.
More advanced and milder methods for Boc deprotection have been developed to enhance selectivity. These include:
Deep Eutectic Solvents (DES): A Brønsted acidic DES, such as one made from choline (B1196258) chloride and p-toluenesulfonic acid, can act as both the catalyst and reaction medium, offering a green and efficient alternative to traditional acids. mdpi.com
Lewis Acids: Systems like CeCl₃·7H₂O-NaI or ferric chloride (FeCl₃) can selectively remove Boc groups, sometimes with different selectivity profiles compared to protic acids. researchgate.netorganic-chemistry.org
Thermal Deprotection: In continuous flow systems, N-Boc groups can be removed thermally in solvents like methanol (B129727) or trifluoroethanol without any acid catalyst. nih.gov This method can even achieve selective deprotection by controlling the temperature, as aryl N-Boc groups are cleaved at lower temperatures than alkyl N-Boc groups. nih.gov
Process Development and Optimization for Enhanced Synthesis (e.g., yield, purity, scalability)
Process development for a molecule like this compound involves several key activities:
Route Scouting: Designing and evaluating multiple synthetic routes to identify the most efficient, economical, and environmentally friendly pathway. This may involve comparing linear sequences with convergent strategies.
Reaction Condition Optimization: Systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and minimize impurities. For example, a lipase-catalyzed lactamization, a key step in one synthesis of a related oxazepane, was optimized for enzyme loading, temperature, and agitation rate to achieve a 61% yield for that step. spinchem.com
Chemical Transformations and Functional Group Interconversions of N Boc 3 Hydroxymethyl 1,4 Diazepane Derivatives
Reactions Involving the Hydroxymethyl Moiety
The primary alcohol of N-Boc-3-(hydroxymethyl)-1,4-diazepane serves as a versatile handle for a variety of functional group interconversions. These transformations allow for the introduction of new functionalities and the extension of the molecular framework.
Oxidation Reactions to Carboxylic Acids or Aldehydes
The oxidation of the primary alcohol in N-Boc-3-(hydroxymethyl)-1,4-diazepane derivatives to either an aldehyde or a carboxylic acid represents a fundamental transformation, enabling further synthetic elaborations such as amidation or reductive amination. The choice of oxidant and reaction conditions is critical to selectively achieve the desired oxidation state.
Oxidation to Aldehydes: Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) are highly effective for this purpose, offering high chemoselectivity and tolerance for sensitive functional groups under neutral pH and room temperature conditions. wikipedia.org The Swern oxidation, utilizing oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine (B128534), is another widely employed method for the synthesis of aldehydes from primary alcohols.
Oxidation to Carboxylic Acids: Stronger oxidizing agents can be employed for the direct conversion of the hydroxymethyl group to a carboxylic acid. For instance, in a related N-Boc-protected system, an α-hydroxy ketone was successfully oxidized to a carboxylic acid using sodium periodate (B1199274) in a mixture of THF, methanol (B129727), and water. orgsyn.org Other powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can also effect this transformation, although care must be taken to ensure compatibility with the Boc protecting group, which is acid-labile.
| Transformation | Reagent(s) | Product | Key Features |
| Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | N-Boc-3-formyl-1,4-diazepane | Mild conditions, high yield, good chemoselectivity. wikipedia.org |
| Alcohol to Aldehyde | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | N-Boc-3-formyl-1,4-diazepane | Effective for a wide range of substrates. |
| Alcohol to Carboxylic Acid | Sodium Periodate (NaIO₄) | N-Boc-1,4-diazepane-3-carboxylic acid | Can be performed in aqueous solvent mixtures. orgsyn.org |
| Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄) | N-Boc-1,4-diazepane-3-carboxylic acid | Strong oxidant, requires careful control of reaction conditions. |
Esterification and Etherification
The hydroxymethyl group can be readily converted into esters and ethers, providing a means to introduce a wide variety of substituents.
Esterification: The Steglich esterification is a particularly mild and effective method for the formation of esters from alcohols and carboxylic acids, especially for substrates that are sensitive to acidic conditions, such as the Boc-protected diazepane. nih.govorganic-chemistry.org This reaction is typically mediated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgnih.gov Alternatively, reaction with acid anhydrides or acid chlorides in the presence of a base can also yield the corresponding esters. nih.gov
Etherification: The Williamson ether synthesis, a classical method for forming ethers, can be applied to N-Boc-3-(hydroxymethyl)-1,4-diazepane. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
| Reaction | Reagents | Product | Key Features |
| Esterification | Carboxylic acid, DCC/DMAP | N-Boc-3-(acyloxymethyl)-1,4-diazepane | Mild conditions, suitable for acid-sensitive substrates. nih.govorganic-chemistry.org |
| Esterification | Acid anhydride, Base | N-Boc-3-(acyloxymethyl)-1,4-diazepane | Generally high yielding. nih.gov |
| Etherification | 1. NaH; 2. Alkyl halide | N-Boc-3-(alkoxymethyl)-1,4-diazepane | A general and widely used method for ether synthesis. |
Nucleophilic Substitution Reactions via Activated Intermediates (e.g., Mesylates, Triflates)
To facilitate nucleophilic substitution at the primary carbon of the hydroxymethyl group, the hydroxyl must first be converted into a better leaving group. This is commonly achieved by converting the alcohol into a sulfonate ester, such as a mesylate, tosylate, or triflate.
The alcohol can be reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine (B92270) to form the corresponding mesylate or tosylate. These activated intermediates are then susceptible to displacement by a wide range of nucleophiles. For even more reactive systems, trifluoromethanesulfonic anhydride (Tf₂O) can be used to generate the highly labile triflate ester. In a similar system, chiral triflate esters have been shown to undergo S_N2 reactions with aminopyrrolidine and aminopiperidine derivatives with inversion of configuration.
It is important to note that the presence of the free amine in the diazepane ring (after deprotection) can lead to intramolecular cyclization via nucleophilic attack on the activated hydroxymethyl group.
| Activating Group | Reagent | Intermediate | Subsequent Reaction with Nucleophile (Nu⁻) |
| Mesylate | Methanesulfonyl chloride (MsCl), Base | N-Boc-3-(mesyloxymethyl)-1,4-diazepane | N-Boc-3-(nucleophilomethyl)-1,4-diazepane |
| Tosylate | p-Toluenesulfonyl chloride (TsCl), Base | N-Boc-3-(tosyloxymethyl)-1,4-diazepane | N-Boc-3-(nucleophilomethyl)-1,4-diazepane |
| Triflate | Trifluoromethanesulfonic anhydride (Tf₂O), Base | N-Boc-3-(trifluoromethanesulfonyloxymethyl)-1,4-diazepane | N-Boc-3-(nucleophilomethyl)-1,4-diazepane |
Mitsunobu Reactions with Diverse Nucleophiles
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide array of functional groups with inversion of stereochemistry. nih.govorganic-chemistry.org The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org
This reaction allows for the introduction of various nucleophiles. For instance, using a carboxylic acid as the nucleophile leads to the formation of an ester. Nitrogen nucleophiles such as phthalimide (B116566) can be used, and subsequent deprotection provides access to the corresponding primary amine. nih.gov This method is particularly useful for introducing nitrogen-containing functionalities in a stereocontrolled manner.
| Nucleophile | Reagents | Product |
| Carboxylic Acid | PPh₃, DEAD/DIAD | N-Boc-3-(acyloxymethyl)-1,4-diazepane |
| Phthalimide | PPh₃, DEAD/DIAD | N-Boc-3-(phthalimidomethyl)-1,4-diazepane |
| Hydrazoic Acid (HN₃) | PPh₃, DEAD/DIAD | N-Boc-3-(azidomethyl)-1,4-diazepane |
Transformations at the Diazepane Nitrogen Atoms (Post-Deprotection)
Following the desired transformations at the hydroxymethyl group, the Boc protecting group on the diazepane nitrogen can be removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. The resulting secondary amine at the 1-position and the tertiary amine at the 4-position (if unfunctionalized) are then available for further derivatization.
Acylation and Alkylation Reactions
Acylation: The free secondary amine of the deprotected diazepane can be readily acylated using a variety of acylating agents. Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine or pyridine, affords the corresponding N-acyl derivatives. nih.gov Alternatively, coupling with carboxylic acids can be achieved using standard peptide coupling reagents like HATU or HBTU.
Alkylation: Alkylation of the diazepane nitrogens can be achieved through several methods. Reductive amination is a particularly effective strategy, involving the reaction of the deprotected diazepane with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method allows for the controlled introduction of a wide range of alkyl groups. Direct alkylation with alkyl halides can also be performed, though it may be less selective and prone to over-alkylation. In one-pot syntheses, reductive amination has been used to introduce multiple hydroxybenzyl pendant arms onto a diazepane scaffold. nih.gov
| Transformation | Reagents | Functionalized Position | Product |
| Acylation | Acyl chloride, Base | N1-amine | 1-Acyl-3-(hydroxymethyl)-1,4-diazepane |
| Acylation | Carboxylic acid, Coupling agent (e.g., HATU) | N1-amine | 1-Acyl-3-(hydroxymethyl)-1,4-diazepane |
| Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | N1-amine | 1-Alkyl-3-(hydroxymethyl)-1,4-diazepane |
| Alkylation | Alkyl halide, Base | N1-amine | 1-Alkyl-3-(hydroxymethyl)-1,4-diazepane |
Amide Bond Formations
The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and other complex organic molecules. In the context of N-Boc-3-(hydroxymethyl)-1,4-diazepane derivatives, amide bonds can be formed at two key positions: either by acylation of the secondary amine at the 4-position of the diazepane ring, or by coupling an amine with the carboxylic acid derived from the oxidation of the 3-hydroxymethyl group.
A common synthetic strategy involves the initial oxidation of the primary alcohol in N-Boc-3-(hydroxymethyl)-1,4-diazepane to the corresponding carboxylic acid, N-Boc-1,4-diazepane-3-carboxylic acid. This transformation sets the stage for standard peptide coupling reactions. A variety of coupling reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions and racemization, particularly when chiral amines or carboxylic acids are involved. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.
Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. orgsyn.orgnih.gov More modern onium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely employed for their high coupling efficiency and mild reaction conditions. nih.gov Boric acid has also been reported as a green and effective catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org
The general procedure for these coupling reactions involves dissolving the N-Boc-1,4-diazepane-3-carboxylic acid, the desired amine, the coupling reagent, and any additives in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN). A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize any acidic byproducts and to deprotonate the amine component. The reaction is typically stirred at room temperature until completion.
While specific examples detailing the amide bond formation directly from N-Boc-1,4-diazepane-3-carboxylic acid are not extensively documented in readily available literature, the established methodologies for peptide coupling provide a reliable framework for such transformations. The following table illustrates the types of reagents and conditions commonly used for amide bond formation with analogous N-Boc protected amino acids.
| Coupling Reagent System | Typical Reaction Conditions | Key Features |
|---|---|---|
| EDC/HOBt | DCM or DMF, Room Temperature, 2-12 h | Commonly used, cost-effective, good for suppressing racemization. nih.gov |
| HATU/DIPEA | DMF, Room Temperature, 1-4 h | Highly efficient, especially for sterically hindered amino acids. nih.gov |
| BOP/TEA | DMF or MeCN, Room Temperature, 1-6 h | Effective but can generate carcinogenic HMPA as a byproduct. |
| PyBOP/DIPEA | DMF, Room Temperature, 1-6 h | Similar to BOP but avoids HMPA formation. |
| Boric Acid | Toluene, Reflux | "Green" catalyst, suitable for large-scale synthesis. orgsyn.org |
Ring Rearrangements and Contractions in Diazepane Frameworks
The seven-membered diazepane ring, while generally stable, can undergo ring rearrangements and contractions under specific conditions, leading to the formation of smaller, often five- or six-membered heterocyclic systems. These transformations can be driven by factors such as ring strain, the nature of substituents, and the reaction conditions employed.
One notable example of a ring contraction involving a related benzodiazepine (B76468) system is the deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e] nih.govnih.govdiazepine-2,5-diones. nih.gov Upon treatment with a base, these compounds undergo a rearrangement to form quinolone-2,4-diones. This transformation highlights the influence of the Boc protecting group and the acidic protons on the diazepine (B8756704) ring in facilitating skeletal rearrangements. While this example is on a benzodiazepine, the principles could potentially be applied to purely aliphatic diazepane systems.
In another instance, the synthesis of 1,4-benzodiazepines has been achieved through the ring-opening of fused azetidine (B1206935) rings. This process involves an intramolecular C-N bond coupling to form an azetidine-fused 1,4-diazepine, which is then opened by a nucleophile to yield a functionalized 1,4-benzodiazepine (B1214927). This demonstrates a strategy where a smaller ring is opened to expand into the diazepine framework, a reverse of the contraction process.
Furthermore, photochemical conditions can induce ring expansion of tetrazolo[1,5-a]pyridines to 1,3-diazepines, which can then undergo a subsequent ring contraction to form cyanopyrroles. This complex rearrangement cascade proceeds through transient diazepine intermediates, showcasing the dynamic nature of these seven-membered rings under specific energetic inputs.
While direct, documented examples of ring rearrangements or contractions starting specifically from N-Boc-3-(hydroxymethyl)-1,4-diazepane are not prevalent in the reviewed literature, the reactivity of related diazepine and benzodiazepine systems suggests that such transformations are plausible. The presence of the hydroxymethyl group at the C3 position, or its oxidized derivative, could influence the propensity for and the outcome of such rearrangements. For instance, the formation of an intermediate with a positive charge at C3 could potentially trigger a Wagner-Meerwein type rearrangement, leading to a contracted or rearranged ring system.
The following table summarizes documented ring transformations in related diazepine frameworks.
| Starting Material Type | Reaction Conditions | Product Type | Transformation Type | Reference |
|---|---|---|---|---|
| N1-methyl-N4-Boc-benzo[e] nih.govnih.govdiazepine-2,5-diones | Base (e.g., LDA, KHMDS) | Quinolone-2,4-diones | Ring Contraction | nih.gov |
| Azetidine-fused 1,4-benzodiazepines | Nucleophiles (e.g., NaN3, KCN) | Functionalized 1,4-benzodiazepines | Ring Opening/Expansion | |
| Tetrazolo[1,5-a]pyridines | Photolysis | 1,3-Diazepines, then Cyanopyrroles | Ring Expansion then Contraction |
Applications of N Boc 3 Hydroxymethyl 1,4 Diazepane Hydrochloride As a Core Synthetic Building Block
Construction of Complex Polycyclic and Fused Heterocyclic Systems
The strategic arrangement of reactive sites within N-Boc-3-(hydroxymethyl)-1,4-diazepane makes it an excellent precursor for the synthesis of intricate polycyclic and fused heterocyclic systems. The two nitrogen atoms and the hydroxyl group serve as handles for intramolecular and intermolecular cyclization reactions, enabling the construction of novel, rigid scaffolds with diverse therapeutic potential.
General strategies often involve a stepwise functionalization of the diazepane ring followed by a ring-closing reaction. For instance, synthetic approaches have been developed for fusing additional heterocyclic rings, such as pyrazole, indole, or benzimidazole, to the 1,4-diazepane framework. researchgate.net A common method involves the N-alkylation of a starting heterocycle with an epoxide-containing reagent, followed by an amine-mediated oxirane ring-opening and subsequent intramolecular cyclization to yield the fused diazepinone system. researchgate.net Similarly, azetidine-fused 1,4-benzodiazepines have been synthesized through copper-catalyzed intramolecular C–N cross-coupling reactions. nih.gov These fused systems often exhibit unique three-dimensional conformations that are of great interest for exploring new areas of chemical space.
The functional groups on N-Boc-3-(hydroxymethyl)-1,4-diazepane offer multiple pathways to such fused systems. The secondary amine at the N4 position can be acylated or alkylated, while the hydroxyl group can be converted into a leaving group or used in etherification or esterification reactions. The Boc-protected amine at N1 can be deprotected under acidic conditions to reveal a secondary amine, which can then participate in a subsequent cyclization step. This orthogonal reactivity is key to building complex molecular architectures in a controlled manner. For example, multi-ring systems like chromeno[3,4-b]thieno[2,3-e] nih.govrsc.orgdiazepines have been synthesized by leveraging the reactivity of the diazepine (B8756704) core. jocpr.com
Table 1: Potential Functionalization and Cyclization Strategies This table illustrates hypothetical strategies for using N-Boc-3-(hydroxymethyl)-1,4-diazepane to form fused ring systems, based on established synthetic methods.
| Reactive Site | Functionalization Reaction | Subsequent Cyclization | Resulting Fused System |
|---|---|---|---|
| N4-Amine | Acylation with a halo-acyl chloride (e.g., 2-bromobenzoyl chloride) | Intramolecular C-N coupling (e.g., Buchwald-Hartwig) | Benzodiazepine-fused diazepane |
| C3-Hydroxyl | Conversion to a leaving group (e.g., tosylate), followed by reaction with a nucleophilic heterocycle | N/A (Intermolecular coupling) | Heterocycle-substituted diazepane |
| N4-Amine & C3-Hydroxyl | Reaction with a bifunctional reagent (e.g., phosgene (B1210022) equivalent) | Intramolecular cyclization | Oxazolo-fused diazepane |
| N1-Amine (post-deprotection) & N4-Amine | Reaction with a 1,3-dielectrophile (e.g., α,β-unsaturated ketone) | Intramolecular condensation | Bridged polycyclic diazepane |
Precursor in Natural Product Synthesis and the Development of Analogues
Seven-membered heterocyclic rings, including the 1,4-diazepane nucleus, are present in a variety of naturally occurring alkaloids and other biologically active compounds. The structural rigidity and conformational complexity of these rings make them attractive targets in total synthesis and medicinal chemistry. Chiral building blocks like N-Boc-3-(hydroxymethyl)-1,4-diazepane are particularly valuable for synthesizing analogues of these natural products, allowing for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
While direct total synthesis of a natural product using this specific building block is not prominently documented, its utility can be inferred from its structural features. Many synthetic routes for pharmaceuticals are designed as convergent syntheses, where complex fragments are prepared separately and then combined. beilstein-journals.org The chiral diazepane unit can serve as one such complex fragment, introducing both a defined stereocenter and a conformationally constrained diamine scaffold.
The synthesis of potent and selective σ1 receptor ligands, for example, has been accomplished using a chiral-pool approach starting from enantiomerically pure amino acids to generate 1,2,4-trisubstituted 1,4-diazepanes. nih.gov This work underscores how a chiral diazepane core can be systematically modified to produce highly active compounds, a strategy directly applicable to the creation of natural product analogues. The hydroxymethyl group on the target compound provides an additional, convenient attachment point for side chains or other molecular fragments designed to mimic or modify the activity of a natural product.
Utilization in Diversity-Oriented Synthesis (DOS) and Compound Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of novel biological probes. rsc.orgnih.govcam.ac.uk N-Boc-3-(hydroxymethyl)-1,4-diazepane is an ideal scaffold for DOS due to its multiple, orthogonally-addressable functional groups. The "build/couple/pair" strategy, a common approach in DOS, can be effectively applied using this building block. nih.gov
The three functional groups—the Boc-protected N1 amine, the free N4 amine, and the C3 hydroxyl group—can be reacted in a controlled, stepwise manner with a variety of reagents to generate a large library of compounds from a single core structure. For example, the secondary amine at N4 can be readily functionalized through reactions like reductive amination, acylation, or sulfonylation. Subsequently, the Boc group at N1 can be removed to expose the second amine for further modification. Finally, the hydroxyl group can be derivatized through esterification or etherification.
This approach has been used to create libraries of pharmacologically active compounds. For instance, a library of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides was synthesized and screened for activity as 5-HT6 antagonists. openpharmaceuticalsciencesjournal.com Research on σ1 receptor ligands also employed a "late stage diversification" strategy to synthesize a range of 1,4-diazepanes with various substituents, demonstrating the scaffold's suitability for generating compound libraries. nih.gov
Table 2: Illustrative Diversity-Oriented Synthesis Scheme This table outlines a hypothetical three-step diversification of the N-Boc-3-(hydroxymethyl)-1,4-diazepane scaffold.
| Step | Reaction | Reagent Set (Examples) | Diversity Point Introduced |
|---|
| 1 | Reductive amination or acylation at N4 | Set A: Various aldehydes/ketones Set B: Various acyl chlorides | R¹ substituent at N4 | | 2 | Boc deprotection (acidic conditions), followed by sulfonylation at N1 | Set C: Various sulfonyl chlorides | R² substituent at N1 | | 3 | Esterification of C3-hydroxyl | Set D: Various carboxylic acids | R³ substituent at C3 |
Advanced Characterization and Structural Investigations of N Boc 3 Hydroxymethyl 1,4 Diazepane Hydrochloride and Its Derivatives
Comprehensive Spectroscopic Elucidation of Molecular Structure (e.g., 2D NMR, High-Resolution Mass Spectrometry)
The unambiguous determination of the molecular structure of N-Boc-3-(hydroxymethyl)-1,4-diazepane hydrochloride and its derivatives relies on a combination of sophisticated spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are paramount in this endeavor, providing a detailed map of atomic connectivity and elemental composition.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: While one-dimensional NMR provides initial insights into the chemical environment of protons and carbons, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular puzzle.
COSY spectra reveal proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent proton networks within the diazepane ring and the hydroxymethyl substituent.
HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning carbon signals based on their attached protons.
HMBC provides crucial long-range (2-3 bond) ¹H-¹³C correlations, which are instrumental in connecting different fragments of the molecule, such as the Boc protecting group to the diazepane ring and the hydroxymethyl group to its attachment point at C3.
A hypothetical 2D NMR data interpretation for N-Boc-3-(hydroxymethyl)-1,4-diazepane would involve the following key correlations:
| Proton (¹H) | Correlated Carbon (¹³C) in HSQC | Key HMBC Correlations (¹H to ¹³C) |
| Protons on C2 | C2 | C3, C7, Boc(C=O) |
| Proton on C3 | C3 | C2, C5, hydroxymethyl C, Boc(C=O) |
| Protons on C5 | C5 | C3, C6, C7 |
| Protons on C6 | C6 | C5, C7 |
| Protons on C7 | C7 | C2, C5, C6 |
| Hydroxymethyl Protons | Hydroxymethyl C | C3 |
| Boc (t-butyl) Protons | Boc (C(CH₃)₃) | Boc (C=O) |
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the parent ion and its fragments with high precision, which allows for the determination of the elemental formula. For N-Boc-3-(hydroxymethyl)-1,4-diazepane hydrochloride, HRMS would confirm the molecular formula C₁₁H₂₃ClN₂O₃⁺. The fragmentation pattern observed in MS/MS experiments offers further structural confirmation. Common fragmentation pathways for N-Boc protected amines involve the loss of the Boc group or components thereof.
Key expected fragmentation patterns for N-Boc-3-(hydroxymethyl)-1,4-diazepane include:
Loss of isobutylene (B52900) (-56 Da) from the Boc group.
Loss of the entire Boc group (-100 Da).
Cleavage of the hydroxymethyl group.
Ring fragmentation of the diazepane core.
Methods for Chiral Purity Determination (e.g., Chiral HPLC, GC, Optical Rotation)
Given that N-Boc-3-(hydroxymethyl)-1,4-diazepane possesses a stereocenter at the C3 position, the determination of its enantiomeric purity is critical for its application in stereospecific synthesis.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Chiral chromatography is the most common and reliable method for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds like N-Boc-3-(hydroxymethyl)-1,4-diazepane, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. nih.gov
A typical chiral HPLC method development would involve screening various chiral columns and mobile phase compositions to identify conditions that provide optimal resolution between the (R) and (S) enantiomers.
Optical Rotation: As a chiral molecule, each enantiomer of N-Boc-3-(hydroxymethyl)-1,4-diazepane will rotate plane-polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property. While a non-zero optical rotation confirms the presence of a chiral substance in a non-racemic form, it is not a direct measure of enantiomeric excess without a known value for the pure enantiomer. However, it serves as a quick and valuable quality control parameter.
| Technique | Principle | Information Obtained |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers (enantiomeric excess) |
| Optical Rotation | Rotation of plane-polarized light by a chiral molecule | Confirmation of chirality and direction of rotation (dextro- or levorotatory) |
Conformational Analysis of the 1,4-Diazepane Ring System (Experimental and Computational Approaches)
The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The preferred conformation is influenced by the nature and orientation of substituents on the ring. Understanding the conformational landscape is crucial as it can dictate the molecule's biological activity and reactivity.
Experimental Approaches (NMR Spectroscopy): Variable-temperature NMR studies can provide insights into the dynamic conformational equilibria of the diazepane ring. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters of conformational exchange. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to define the spatial arrangement of atoms and thus the ring conformation. For instance, NMR spectroscopy, along with X-ray crystallography and molecular modeling, has been used to show that N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists can exist in a low-energy twist-boat conformation. nih.gov
Computational Approaches: Molecular mechanics and quantum chemical calculations are powerful tools for exploring the potential energy surface of the 1,4-diazepane ring. These methods can predict the relative energies of different conformers and the energy barriers for their interconversion. For N-Boc-3-(hydroxymethyl)-1,4-diazepane, computational studies would likely investigate the influence of the N-Boc group and the C3-hydroxymethyl substituent on the ring's preferred geometry. It is generally observed that the bulky Boc group can significantly influence the conformational equilibrium. Studies on related 1,4-diazepane derivatives have often identified chair and twist-chair conformations as being energetically favorable. nih.gov
X-ray Crystallography Studies for Absolute Configuration and Solid-State Structure Confirmation
X-ray crystallography provides the most definitive structural information for a crystalline solid. A successful single-crystal X-ray diffraction study of N-Boc-3-(hydroxymethyl)-1,4-diazepane hydrochloride would yield a wealth of information:
Absolute Configuration: For a single enantiomer, X-ray crystallography can unambiguously determine the absolute configuration (R or S) at the C3 stereocenter, typically by using anomalous dispersion effects.
Solid-State Conformation: The precise three-dimensional arrangement of the molecule in the crystal lattice is revealed, including the conformation of the 1,4-diazepane ring and the orientation of the substituents. nih.govresearchgate.net This provides a snapshot of a low-energy conformation. For instance, studies on similar 1,4-diazepane derivatives have confirmed chair-like conformations in the solid state. nih.gov
Intermolecular Interactions: The crystal packing reveals details about hydrogen bonding (e.g., involving the hydroxymethyl group, the N-H of the diazepine (B8756704) ring, and the chloride counter-ion) and other non-covalent interactions that stabilize the crystal structure. researchgate.netresearchgate.net
While a specific crystal structure for N-Boc-3-(hydroxymethyl)-1,4-diazepane hydrochloride is not publicly available in the searched literature, the crystallographic analysis of closely related N-Boc protected heterocycles and other 1,4-diazepane derivatives underscores the power of this technique in providing unequivocal structural proof. researchgate.net
Theoretical and Computational Studies on N Boc 3 Hydroxymethyl 1,4 Diazepane Systems
Mechanistic Investigations of Reaction Pathways Relevant to its Synthesis and Transformations
The synthesis of substituted 1,4-diazepanes often involves multi-step reaction sequences. Theoretical studies, particularly using quantum chemical calculations, are instrumental in elucidating the underlying mechanisms of these transformations. For instance, investigations into the formation of related N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines have shed light on the plausible reaction pathways. nih.gov
One of the key synthetic routes is reductive amination. Computational studies have explored the direct reductive amination of dialkylated 1,4-diazepane intermediates. nih.gov These studies suggest that the reaction likely proceeds through a nucleophilic attack of a secondary endocyclic nitrogen atom on a carbonyl group, leading to the formation of either a hemiaminal or an iminium ion intermediate, which is then reduced. nih.gov The calculated activation energy for such a direct reductive amination can be quite high, indicating that the reaction may not be spontaneous at room temperature. nih.gov For example, the calculated barrier height for the direct reductive amination of a dialkylated 1,4-diazepane derivative was found to be 138 kJ mol⁻¹. nih.gov
An alternative hypothetical pathway that has been considered computationally is the insertion of a carbonyl group into the aminal bridge of a precursor molecule. nih.gov However, current computational evidence suggests this pathway is less likely compared to direct reductive amination. nih.gov These mechanistic insights are crucial for optimizing reaction conditions to favor the desired product, such as the trialkylated derivatives, by controlling factors like the addition of reagents. nih.gov
Further mechanistic studies on related systems have also explored various catalytic processes. While not directly on N-Boc-3-(hydroxymethyl)-1,4-diazepane, research on palladium-catalyzed reactions of similar nitrogen-containing heterocycles provides a framework for understanding potential transformations. researchgate.net
Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration
The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple low-energy conformations. Understanding this conformational landscape is critical as the three-dimensional structure of the molecule often dictates its biological activity. Molecular modeling, encompassing techniques from simple molecular mechanics to sophisticated quantum chemical calculations and molecular dynamics simulations, is essential for this exploration.
Studies on N,N-disubstituted-1,4-diazepane derivatives have revealed that these systems can exist in unexpected low-energy conformations, such as a twist-boat conformation. nih.gov This particular conformation can be stabilized by intramolecular interactions, like π-stacking. nih.gov The bioactive conformation of a molecule, the specific shape it adopts when binding to a biological target, can be mimicked and stabilized through synthetic modifications, a process often guided by conformational analysis. nih.gov
The conformational preference of the 1,4-diazepane ring is influenced by the nature and position of its substituents. For N-Boc-3-(hydroxymethyl)-1,4-diazepane, the bulky tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms and the hydroxymethyl group at the C3 position will significantly impact the conformational equilibrium. The principles of conformational analysis, as demonstrated in studies of substituted cyclohexanes, can be applied here. youtube.com Bulky substituents generally prefer to occupy equatorial positions to minimize steric strain. youtube.com
Molecular dynamics simulations can provide a more dynamic picture of the conformational flexibility, showing the transitions between different low-energy states and the relative populations of these conformers in solution.
Quantum Chemical Calculations for Prediction of Reactivity and Selectivity
Quantum chemical calculations are a cornerstone for predicting the reactivity and selectivity of chemical reactions involving complex molecules like N-Boc-3-(hydroxymethyl)-1,4-diazepane. These calculations can determine various electronic properties that govern how a molecule will interact with other reagents.
Frontier molecular orbital (FMO) theory is a key concept used in these predictions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to its ability to accept electrons (electrophilicity).
In the context of the synthesis of 1,4-diazepane derivatives, quantum chemical calculations can be used to compare the energies of different transition states, thereby predicting the most favorable reaction pathway and the likely products. nih.gov For example, by calculating the Gibbs free energy differences (barrier heights) between reactants and transition states, researchers can assess the viability of different proposed mechanisms. nih.gov
The following table illustrates the type of data that can be generated from quantum chemical calculations to predict reactivity, based on studies of related compounds. researchgate.netscispace.com
| Parameter | Description | Significance in Reactivity Prediction |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater nucleophilicity and ease of donating electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater electrophilicity and ease of accepting electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
These calculations can also predict the regioselectivity and stereoselectivity of reactions by identifying the most reactive sites and the most stable product isomers.
Electronic Structure Analysis using Density Functional Theory (DFT) and other Computational Methods
Density Functional Theory (DFT) has become a widely used computational method for analyzing the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations can provide detailed information about the electron distribution, bonding, and various spectroscopic properties of N-Boc-3-(hydroxymethyl)-1,4-diazepane.
DFT calculations are employed to optimize the ground state geometry of the molecule, providing accurate bond lengths and angles. researchgate.net This optimized geometry is the foundation for further analysis. Natural Bond Orbital (NBO) analysis is another powerful tool often used in conjunction with DFT. NBO analysis examines the interactions between filled and vacant orbitals, providing insights into intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.net
The electronic properties derived from DFT, such as the distribution of electron density and the nature of molecular orbitals, are crucial for understanding the molecule's behavior in chemical reactions. nih.gov For instance, the analysis of molecular orbitals can reveal their contributions to specific electronic transitions, which can be correlated with experimental UV-Vis spectra. scispace.com
A study on a related 1,4-diazepane derivative involved DFT calculations to investigate the reaction mechanism of its formation. nih.gov The calculated barrier height for the reaction was determined using DFT, providing a quantitative measure of the reaction's feasibility. nih.gov
The table below summarizes key electronic properties that can be obtained from DFT calculations for a molecule like N-Boc-3-(hydroxymethyl)-1,4-diazepane, based on data from related studies. researchgate.netscispace.com
| Property | Method of Calculation | Information Provided |
| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. researchgate.net |
| Vibrational Frequencies | DFT | Predicted infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. researchgate.net |
| Electronic Transitions | Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and the nature of electronic excitations. scispace.com |
| Natural Bond Orbitals (NBO) | NBO analysis on DFT wavefunction | Analysis of charge distribution, hybridization, and intramolecular interactions like hydrogen bonding and hyperconjugation. researchgate.net |
These computational approaches provide a deep understanding of the electronic structure, which is fundamental to the rational design of new synthetic routes and the prediction of the properties of novel 1,4-diazepane derivatives.
Q & A
Q. What are the critical steps in synthesizing N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl, and how can side reactions be minimized?
The synthesis typically involves Boc protection of the diazepane ring, hydroxymethylation at the 3-position, and subsequent HCl salt formation. Key steps include:
- Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect the amine group .
- Hydroxymethylation : Introduction of the hydroxymethyl group via nucleophilic substitution or reductive amination. Catalysts like isopropylamine and purification via alumina column chromatography (chloroforM/methanol eluent) are critical .
- Minimizing Side Reactions : Control reaction temperature (<80°C) to prevent Boc deprotection. Use anhydrous solvents to avoid hydrolysis of intermediates .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Purity Analysis : Employ HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Elemental analysis (C, H, N) can validate molecular composition .
- Stability Testing : Store the compound at 0–6°C in anhydrous DMSO or ethanol. Monitor degradation via NMR (e.g., disappearance of Boc peaks at δ 1.4 ppm) under accelerated aging conditions (40°C/75% RH) .
Advanced Research Questions
Q. What computational strategies are effective in predicting the conformational flexibility of this compound and its impact on biological activity?
- Molecular Dynamics (MD) : Simulate the diazepane ring’s puckering modes and hydroxymethyl group orientation in explicit solvent models (e.g., water, DMSO). Tools like Gaussian or GROMACS can assess energy barriers for ring inversion .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., GABA receptors). Focus on hydrogen bonding between the hydroxymethyl group and receptor residues .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound for neurodegenerative disease targets?
- Modification Sites :
- Biological Testing : Evaluate T-type calcium channel inhibition (IC₅₀ via patch-clamp assays) and selectivity over hERG channels to reduce cardiotoxicity .
Q. What analytical methods resolve contradictions in reported biological data, such as conflicting enzyme inhibition results?
- Dose-Response Validation : Re-test activity across multiple concentrations (e.g., 1 nM–100 µM) using standardized assays (e.g., fluorogenic substrates for esterases) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays. For example, Boc deprotection under acidic conditions generates reactive intermediates .
Methodological Challenges
Q. What strategies prevent ring strain during diazepane ring functionalization?
- Conformational Control : Introduce bulky substituents (e.g., 4-methyl groups) to lock the ring in a chair conformation .
- Stepwise Functionalization : Perform Boc protection before hydroxymethylation to reduce steric hindrance .
Q. How can researchers validate the compound’s role in modulating neurotransmitter systems beyond GABA receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
